molecular formula C10H8BrN3O2 B13937781 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B13937781
M. Wt: 282.09 g/mol
InChI Key: OMOODKDJOWHTJW-UHFFFAOYSA-N
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Description

Product Overview 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid ( 2691878-77-8) is a high-purity chemical building block with the molecular formula C 10 H 8 BrN 3 O 2 and a molecular weight of 282.09 . This compound features a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Research Applications and Value The 1,8-naphthyridine structure is a well-established precursor in the development of antimicrobial agents . The core 4-oxo-1,8-naphthyridine-3-carboxylic acid structure is a key pharmacophore in several commercial antibacterial drugs, such as nalidixic acid, enoxacin, and gemifloxacin, which function by inhibiting bacterial DNA gyrase and topoisomerase IV . The specific bromo and methyl substituents on this compound make it a versatile intermediate for synthetic chemistry, enabling further derivatization via cross-coupling reactions and functional group transformations to create novel analogs for structure-activity relationship (SAR) studies . Beyond antibacterial applications, naphthyridine derivatives are actively researched for other therapeutic areas, including anti-tubercular agents against Mycobacterium tuberculosis and acetylcholinesterase inhibitors with neuroprotective properties . This compound is intended for research purposes such as hit-to-lead optimization, library synthesis, and investigating new mechanisms of action against drug-resistant pathogens. Usage Notes This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8BrN3O2/c1-4-6-2-5(10(15)16)3-13-9(6)14-8(12)7(4)11/h2-3H,1H3,(H,15,16)(H2,12,13,14)

InChI Key

OMOODKDJOWHTJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=NC(=C1Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Synthesis

  • Starting Materials : The synthesis often begins with simpler naphthyridine derivatives. For example, 6-amino-3-bromo-2-methylpyridine can be used as a precursor in the formation of naphthyridine rings through condensation reactions.
  • Ring Formation : The Doebner reaction or similar methods can be employed to form the naphthyridine ring. This involves reacting a pyridine derivative with an aldehyde and a carbonyl compound under specific conditions.

Bromination and Amination Steps

  • Bromination : The introduction of a bromo group at the 6-position can be achieved using brominating agents like N-bromosuccinimide (NBS) or phosphorus tribromide.
  • Amination : The amino group at the 7-position can be introduced via diazotization followed by reduction or through direct amination reactions using appropriate aminating agents.

Carboxylation

  • The carboxylic acid group at the 3-position can be introduced through hydrolysis of ester precursors or by using carboxylating agents.

Detailed Synthesis Protocol

A detailed synthesis protocol for 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid might involve the following steps:

  • Step 1: Formation of Naphthyridine Core

    • React a suitable pyridine derivative (e.g., 6-amino-3-bromo-2-methylpyridine) with benzaldehyde and pyruvic acid under reflux conditions to form the naphthyridine ring.
  • Step 2: Introduction of Bromo Group

    • Use NBS or phosphorus tribromide to introduce a bromo group at the desired position.
  • Step 3: Amination

    • Perform diazotization followed by reduction to introduce the amino group at the 7-position.
  • Step 4: Carboxylation

    • Hydrolyze an ester precursor or use a carboxylating agent to introduce the carboxylic acid group at the 3-position.

Analysis and Characterization

The synthesized compound can be analyzed using various techniques:

Data Tables

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C10H8BrN3O2
Molecular Weight 283.09 g/mol
Melting Point Not reported
Solubility Generally soluble in organic solvents

Table 2: Spectroscopic Data

Technique Key Features
NMR Signals corresponding to aromatic protons and amino group
MS Molecular ion peak at m/z 283
IR Peaks for carboxylic acid and amino groups
UV-Vis Absorption maxima in the UV region

Research Findings and Perspectives

The synthesis of 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid highlights the versatility of naphthyridine chemistry. Such compounds are of interest due to their potential biological activities and applications in drug development. Further research could focus on optimizing synthesis conditions, exploring different substitution patterns, and investigating the biological properties of these compounds.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinolones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions include quinolones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, interfering with its replication and transcription processes. Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents at positions 5, 6, and 7 critically determine the pharmacological profile of 1,8-naphthyridine-3-carboxylic acid derivatives. Key comparisons include:

Compound R5 R6 R7 Key Activity Reference
7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid (Target) Methyl Bromo Amino Not reported -
5a1 (Unspecified substituents) Unknown Unknown Unknown Bronchorelaxant (H1 receptor antagonism)
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Fluoro Chloro Synthesis focus
BMY 43748 (5-methyl-6-fluoro-7-[(3S)-3-aminopyrrolidine]-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid) Methyl Fluoro (3S)-3-Aminopyrrolidine Antibacterial
  • Position 5 : The 5-methyl group in the target compound aligns with BMY 43748, where 5-methyl enhanced in vitro antibacterial activity when paired with specific 7-substituents . This suggests that methyl at R5 may optimize steric interactions in binding pockets.
  • Position 6 : Bromine’s larger atomic radius and lower electronegativity compared to fluoro (BMY 43748) or chloro (’s compound) may alter binding kinetics. Fluorine’s electronegativity in BMY 43748 improved DNA gyrase inhibition , whereas bromo’s hydrophobicity might favor membrane penetration.
  • Position 7: The amino group in the target contrasts with BMY 43748’s 3-aminopyrrolidine, which significantly boosted antibacterial potency . The simpler amino group may limit target engagement but reduce synthetic complexity.

Pharmacological Activity

  • Antihistaminic Activity: ’s derivative 5a1 demonstrated bronchorelaxant effects via H1 receptor antagonism, with molecular docking confirming stable interactions in the receptor’s active site . The target’s amino group could similarly engage polar residues, but bromo’s steric bulk might reduce efficacy compared to smaller halogens.
  • Antibacterial Activity: BMY 43748’s 5-methyl and 7-aminopyrrolidine groups conferred broad-spectrum activity against Gram-negative bacteria (MIC ≤ 0.5 µg/mL for E. coli) . The target’s bromo substituent may hinder penetration through bacterial membranes compared to fluoro, but its methyl group could retain partial activity.

In Silico and Computational Insights

Molecular docking studies (e.g., ’s H1 receptor model ) highlight the importance of hydrogen bonding and hydrophobic interactions for 1,8-naphthyridine derivatives. BMY 43748’s superior activity was attributed to optimal fit within DNA gyrase’s ATP-binding site, driven by its 7-aminopyrrolidine orientation .

Biological Activity

7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by an amino group at the 7-position, a bromo group at the 6-position, and a carboxylic acid at the 3-position, suggests significant biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 7-Amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid is C10H8BrN3O2, with a molecular weight of 282.09 g/mol. The compound's structure allows it to participate in various chemical reactions including oxidation, reduction, and substitution, which can further influence its biological activities.

Biological Activities

The biological activities of 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid are diverse and include:

  • Anticancer Activity : Similar compounds in the naphthyridine class have shown potent anticancer effects. For instance, studies indicate that naphthyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Compounds with similar structures have been identified as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs), which may have therapeutic implications for neurodegenerative diseases .
  • Antimicrobial Properties : Some naphthyridine derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

The mechanism through which 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid exerts its biological effects involves interactions with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA strands, potentially disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in cellular metabolism .

Research Findings and Case Studies

Several studies highlight the biological potential of compounds related to 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid:

  • Anticancer Studies : Research has shown that naphthyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:
    • Aaptamine derivatives demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
    • The compound's ability to induce apoptosis via p53-independent pathways has been documented.
  • Neuropharmacological Research : Compounds similar to 7-amino-6-bromo-5-methyl-1,8-naphthyridine have been tested as positive allosteric modulators for α7 nAChRs:
    • A study reported that modifications to the structure significantly influenced EC50 values and maximum modulation percentages in oocytes expressing human α7 nAChRs .

Comparative Analysis with Related Compounds

The following table compares 7-amino-6-bromo-5-methyl-1,8-naphthyridine-3-carboxylic acid with structurally similar compounds regarding their key features and biological activities:

Compound NameKey FeaturesUnique Aspects
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine Hydroxy group instead of aminoExhibits different solubility and reactivity
7-Amino-1,5-naphthyridine Different naphthyridine corePotentially different biological activities
2-Amino-6-bromoquinoline Quinoline structure instead of naphthyridineMay show distinct pharmacological profiles

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